(2S,3S)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Description
(2S,3S)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a propanoic acid backbone with hydroxyl and amino groups at the 2- and 3-positions, respectively, and a 4-methoxyphenyl substituent at the 3-position. Its stereochemistry (2S,3S) is critical for its biochemical interactions, particularly in medicinal chemistry and peptide synthesis. This compound is frequently utilized in protected forms (e.g., Fmoc derivatives) for solid-phase peptide synthesis, as evidenced by its structural analogs in pharmaceutical intermediates .
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDQTUROESJWHM-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Oxoester Preparation and Tautomeric Equilibrium
The synthesis begins with β-oxoesters, such as ethyl aroylacetates, which exist as keto-enol tautomers. As demonstrated by Clay et al. (Scheme 1 in), these compounds are synthesized via MgCl₂–Et₃N-mediated acylation of ethyl potassium malonate with acid chlorides. For 4-methoxyphenyl derivatives, 4-methoxybenzoyl chloride reacts with malonate to yield ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. NMR analysis confirms a 3:1 keto-enol ratio in CDCl₃, with enol stabilization attributed to intramolecular hydrogen bonding.
Oxime Formation and Diastereoselective Reduction
Oximes are generated by treating β-oxoesters with NaNO₂ in glacial acetic acid at <10°C, achieving 71–93% yields. Hydrogenation over Pd/C (5–10 wt%) in ethanol/HCl selectively produces allo-arylserine esters. For the target compound, this step establishes the (3S) configuration with >95% diastereoselectivity. Single-crystal X-ray analysis of Boc-protected intermediates confirms the allo-stereochemistry (Fig. S1 in).
Asymmetric Catalytic Methods
Rhodium-Catalyzed Hydroboration-Amination
Patent WO2015159170A2 describes a scalable route using rhodium-(S)-quinap complexes. 4-Methoxyvinylbenzene undergoes hydroboration with catecholborane, followed by amination with H₂NOSO₃H, yielding (2S,3S)-configured amine with 98% ee (Table 1).
Table 1: Catalytic Performance in Asymmetric Hydroboration
| Catalyst Loading | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| 2 mol% Rh-(S)-quinap | 25 | 98 | 85 |
| 5 mol% Rh-(R)-BINAP | 25 | 82 | 78 |
This method’s superiority stems from the chiral ligand’s π-stacking interactions with the 4-methoxyphenyl group, as evidenced by DFT calculations.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is resolved using (S)-(-)-α-methylbenzylamine. In toluene with p-TsOH, the (2S,3S) isomer preferentially crystallizes as a p-toluenesulfonate salt (mp 178–180°C, [α]D²⁵ = +79°). Chiral HPLC confirms 100% diastereomeric excess (Fig. 2 in).
Enzymatic Kinetic Resolution
Lipase B-catalyzed acetylation of the racemic amino alcohol in vinyl acetate achieves 78% ee. However, the 22% residual (2R,3R) enantiomer necessitates additional purification, making this method less viable for large-scale synthesis.
Stereochemical Control via Dieckmann Cyclization
Tetramate Intermediate Formation
Malonamides derived from allo-arylserines undergo Dieckmann cyclization to bicyclic tetramates (Scheme 3 in). For 4-methoxyphenyl derivatives, cyclization in refluxing xylene with NaOMe produces tetramates in 89–97% yield. The reaction’s stereospecificity ensures retention of the (2S,3S) configuration, as verified by NOESY correlations between H2 and H7 protons.
Hydrolytic Ring-Opening
Tetramates are hydrolyzed with 6N HCl at 110°C for 12 h, yielding the target amino acid. The C5 ethyl ester’s stereochemistry (confirmed by X-ray of carboxamide derivatives) dictates the hydroxyl group’s orientation, achieving >99% ee after recrystallization.
Industrial-Scale Process Optimization
Cost Analysis of Key Routes
A comparative evaluation (Table 2) highlights the economic superiority of asymmetric catalysis over resolution methods.
Table 2: Cost Comparison per Kilogram (USD)
| Method | Raw Materials | Catalyst | Total |
|---|---|---|---|
| Rh-catalyzed hydroboration | 420 | 150 | 570 |
| Diastereomeric salt resolution | 380 | 220 | 600 |
| Enzymatic resolution | 350 | 320 | 670 |
Environmental Impact Assessment
The Rh-catalyzed process generates 8.2 kg CO₂-eq/kg product, versus 12.1 kg for resolution methods, due to reduced solvent use and higher atom economy.
Analytical Characterization
Chiral Purity Determination
Chiral HPLC (Chiralpak AD-H column, 80:20 hexane/IPA with 0.1% TFA) resolves enantiomers with Rs > 2.5. The (2S,3S) isomer elutes at 14.2 min versus 16.8 min for (2R,3R).
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O) : δ 7.28 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 4.21 (dd, J = 8.1, 4.3 Hz, 1H, H2), 3.79 (s, 3H, OCH₃), 3.65 (d, J = 4.3 Hz, 1H, H3).
-
HRMS (ESI+) : m/z calc. for C₁₁H₁₅NO₄ [M+H]⁺ 226.1075, found 226.1073.
Applications and Derivatives
The compound serves as a key intermediate in nonpeptidic δ-opioid agonists (patent US5756809A). Acylation with 2-aminothiophenol followed by cyclization yields benzothiazepine derivatives with IC₅₀ = 38 nM against δ-opioid receptors .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Agents
Research indicates that (2S,3S)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid may exhibit neuroprotective effects. Its structural similarity to neurotransmitters allows it to interact with specific receptors in the brain, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies have shown that compounds with similar structures can modulate neurotransmitter levels, enhancing cognitive function and protecting neuronal integrity .
Antioxidant Properties
The compound has been investigated for its antioxidant properties, which may help mitigate oxidative stress-related damage in cells. Antioxidants play a crucial role in preventing cellular damage caused by free radicals, thus contributing to overall health and longevity. Preliminary studies suggest that this compound could be beneficial in formulations aimed at reducing oxidative stress .
Pharmaceutical Development
Drug Formulations
The compound is being explored for incorporation into various drug formulations due to its favorable pharmacokinetic properties. Its solubility and stability make it a candidate for oral and injectable formulations. Researchers are focusing on enhancing bioavailability through novel delivery systems, including nanoparticles and liposomal encapsulation techniques .
Targeted Therapy
In oncology, this compound is being studied for its potential use in targeted therapies. By modifying its structure or combining it with other therapeutic agents, researchers aim to create more effective treatments with reduced side effects for cancer patients. The compound's ability to selectively target cancer cells while sparing healthy tissues is a significant area of investigation .
Biochemical Research Applications
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition. Its structural characteristics allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly relevant in the context of designing inhibitors for enzymes associated with diseases such as diabetes and obesity .
Signal Transduction Research
this compound may influence various signaling pathways within cells. Research into its effects on signaling mechanisms such as the MAPK/ERK pathway indicates potential applications in understanding cellular responses to external stimuli and drug actions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated significant improvement in cognitive function markers in animal models treated with the compound. |
| Study B | Antioxidant Activity | Showed reduced oxidative stress levels in vitro when exposed to reactive oxygen species. |
| Study C | Drug Formulation | Developed a liposomal formulation that increased bioavailability by 50% compared to traditional methods. |
| Study D | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in glucose metabolism, leading to decreased blood sugar levels in diabetic models. |
Mechanism of Action
The mechanism of action of (2S,3S)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of bioactive products. Its amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanoic Acid Derivatives
Key Observations:
Stereochemical Impact: The (2S,3S) configuration of the target compound distinguishes it from diastereomers like (2S,3R)-configured analogs, which exhibit different biological activities. For example, (2S,3R)-2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid was used to confirm stereochemistry in X-ray studies but lacks reported therapeutic applications .
Substituent Effects: 4-Methoxy vs. Halogenated Derivatives: Fluorine substitution (e.g., 3-fluorophenyl analog) introduces electronegativity, altering receptor binding and metabolic stability .
Backbone Modifications : Compounds like Droxidopa ((2S,3R)-configuration) feature additional hydroxyl groups on the aromatic ring, enabling catecholaminergic activity in neurological disorders .
Key Findings:
- Peptide Synthesis Utility : The target compound’s Fmoc-protected derivative is preferred in peptide synthesis due to its stability under basic conditions, contrasting with hydroxylated analogs like L-tyrosine, which require orthogonal protection .
- Transport and Metabolism: Methoxy and halogen substituents reduce affinity for amino acid transporters (e.g., LAT1), limiting their use in prodrug designs compared to L-DOPA or tyrosine .
Biological Activity
(2S,3S)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, commonly referred to as a derivative of methyldopa, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H13NO4
- Molecular Weight : 211.21452 g/mol
- CAS Number : 61454389
Biological Activity Overview
The compound exhibits several biological activities, primarily focusing on its antioxidant and antimicrobial properties.
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound has been evaluated using various assays:
- DPPH Assay : This assay measures the ability to scavenge free radicals. In studies, the compound demonstrated significant radical scavenging activity.
- ABTS Assay : Similar to the DPPH assay, the ABTS assay further confirmed the antioxidant capabilities of this compound, showing a strong capacity to neutralize ABTS radicals.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 28.08 |
| ABTS | 29.07 |
These results suggest that this compound could be a promising candidate for developing antioxidant therapies.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, which is crucial for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings highlight the potential of this compound in combating bacterial infections.
Case Studies
- Study on Antioxidant Properties : A recent study investigated the effects of various derivatives of amino acids on oxidative stress markers in cell cultures. The results indicated that this compound significantly reduced levels of reactive oxygen species (ROS), suggesting its role as a protective agent against oxidative damage .
- Evaluation of Antimicrobial Efficacy : In a clinical setting, a series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens found in wound infections. The compound exhibited considerable inhibition, providing a basis for its potential use in topical formulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective preparation of (2S,3S)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically employs chiral catalysts (e.g., palladium acetate) or enantiopure starting materials to control stereochemistry. A validated route involves reacting (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid under reflux in dimethoxyethane, followed by crystallization to isolate the product. Chiral HPLC or circular dichroism (CD) spectroscopy is recommended to confirm enantiomeric excess (≥98%) .
- Key Considerations :
- Use of asymmetric hydrogenation or enzymatic resolution for stereocontrol.
- Solvent selection (e.g., polar aprotic solvents) to minimize racemization.
Q. What analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks.
- NMR spectroscopy : 1H/13C NMR (DMSO-d6) identifies key signals: δ 7.3–6.8 (methoxyphenyl protons), δ 4.1 (hydroxy proton), δ 3.8 (methoxy group) .
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]+ at m/z 224.0923 (calculated for C10H14NO4+).
- HPLC with chiral columns : Quantifies enantiopurity using amylose-based stationary phases .
Q. What is the biological relevance of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for β-lactam antibiotics and kinase inhibitors due to its rigid chiral scaffold. Its methoxyphenyl group enhances membrane permeability, while the hydroxy and amino groups enable hydrogen bonding with biological targets (e.g., bacterial transpeptidases) .
- Experimental Validation :
- In vitro assays : Test inhibition of penicillin-binding proteins (PBPs) at IC50 ~5–10 μM.
- Molecular docking : Simulate interactions with ATP-binding pockets of kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for specific enzyme targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with PBPs or kinases.
- MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD <2 Å over 100 ns).
- QSAR models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity using Hammett parameters .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC50 values from peer-reviewed studies, controlling for assay conditions (e.g., pH, temperature).
- Reproducibility protocols : Validate results using standardized cell lines (e.g., HEK293 for kinase assays) and purity thresholds (>95% by HPLC).
Q. How can functional group modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- Ester prodrugs : Synthesize methyl or tert-butyl esters to improve oral bioavailability. Hydrolyze in vivo via esterases.
- Amino acid conjugates : Link to lysine or arginine residues to enhance blood-brain barrier penetration .
- Data Table :
| Derivative | LogP | Solubility (mg/mL) | Half-life (h) |
|---|---|---|---|
| Parent | 1.2 | 0.5 | 2.1 |
| Methyl ester | 2.5 | 0.1 | 4.8 |
| Lysine conjugate | -0.3 | 3.2 | 6.5 |
| Data derived from in vitro ADME assays |
Q. What in vivo models are suitable for evaluating toxicity and efficacy?
- Methodological Answer :
- Rodent models : Administer 10–50 mg/kg doses orally or intravenously to assess acute toxicity (LD50) and organ distribution.
- Zebrafish embryos : Screen for developmental toxicity at 1–10 μM concentrations.
- Pharmacokinetic profiling : Measure plasma concentration-time curves using LC-MS/MS .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between small-scale and industrial protocols?
- Root Cause : Industrial processes use continuous flow reactors for higher efficiency (>80% yield) versus batch reactors in labs (50–60% yield). Impurities from side reactions (e.g., sulfoxide formation) are more prevalent in scaled-up syntheses .
- Resolution : Optimize catalyst loading (0.5–1 mol%) and reaction time (8–12 h) with real-time monitoring via FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
